molecular formula C11H16I2N2O5 B1670706 Diodone CAS No. 300-37-8

Diodone

Cat. No.: B1670706
CAS No.: 300-37-8
M. Wt: 510.06 g/mol
InChI Key: RERHJVNYJKZHLJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Iodopyracet can be synthesized through specific routes:
      • The original synthesis was reported in 1931 by I.G. Farbenind AG .
      • The compound can be prepared by reacting diethanolamine with 3,5-diiodo-4-pyridone-N-acetic acid.
    • Industrial production methods may involve modifications of these synthetic routes.
  • Chemical Reactions Analysis

    • Iodopyracet undergoes various chemical reactions:

        Oxidation: It can be oxidized under specific conditions.

        Reduction: Reduction reactions are possible.

        Substitution: The compound may participate in substitution reactions.

    • Common reagents include acids, bases, and oxidizing agents.
    • Major products formed depend on reaction conditions and substituents.
  • Scientific Research Applications

      Medical Imaging: Iodopyracet is widely used as a contrast agent in urography to visualize the urinary tract.

      Research: It has applications in experimental studies involving radiography and imaging.

      Industry: Used in diagnostic procedures and quality control.

  • Mechanism of Action

    • Iodopyracet’s radiopacity arises from its high iodine content.
    • It absorbs X-rays, enhancing contrast in images.
    • The compound accumulates in specific tissues, aiding visualization.
  • Comparison with Similar Compounds

    • Iodopyracet is unique due to its specific iodine arrangement.
    • Similar compounds include other iodinated radiopaque agents like iohexol and iopamidol.

    Properties

    IUPAC Name

    2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;2-(2-hydroxyethylamino)ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RERHJVNYJKZHLJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H16I2N2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1023154
    Record name Iodopyracet
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1023154
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    510.06 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    300-37-8
    Record name Diodon
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=300-37-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Diodone
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB13568
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Iodopyracet
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1023154
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Diodone
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.537
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name IODOPYRACET
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTK4026YJ5
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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